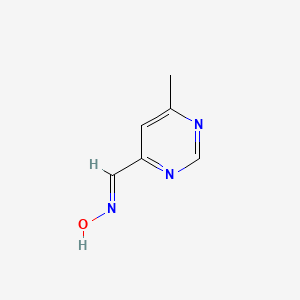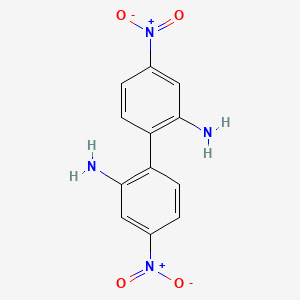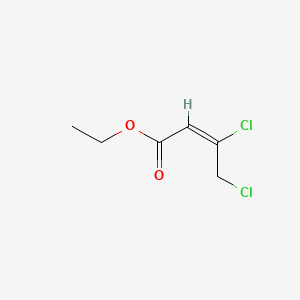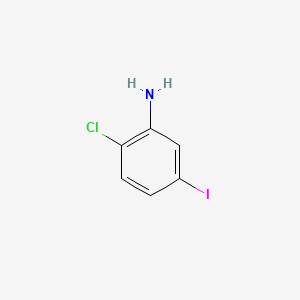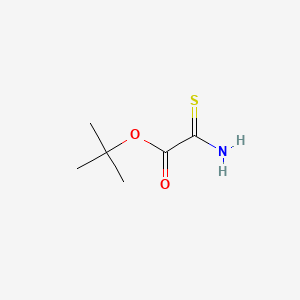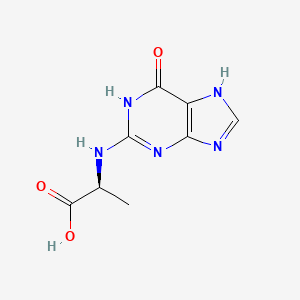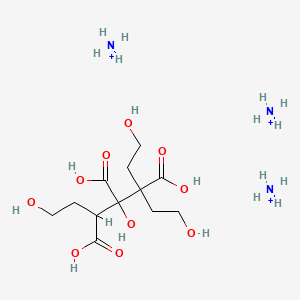![molecular formula C15H26Cl2 B579111 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene CAS No. 18067-37-3](/img/structure/B579111.png)
2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene is a chemical compound derived from the essential oils of cedar trees, particularly from species such as Cedrus atlantica It belongs to the class of sesquiterpenes, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene can be synthesized from a mixture of α-, β-, and γ-himachalenes, which are obtained through the fractional distillation of cedar essential oils. The synthesis involves the hydrochlorination of the himachalenes mixture using gaseous hydrogen chloride in acetic acid . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of himachalene dihydrochloride follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The process involves continuous distillation and purification steps to isolate the desired compound from the essential oil mixture.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene undergoes various chemical reactions, including:
Oxidation: Conversion to himachalene oxide using oxidizing agents.
Reduction: Reduction to corresponding alcohols under specific conditions.
Substitution: Halogenation and amination reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Substitution: Involves halogenating agents like bromine or chlorine and amination reagents like ammonia.
Major Products:
Oxidation: Himachalene oxide.
Reduction: Himachalene alcohols.
Substitution: Halogenated and aminated himachalene derivatives
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of fragrances and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of himachalene dihydrochloride involves its interaction with specific molecular targets and pathways. It exhibits high affinity towards certain proteins, influencing their activity. For instance, it has been shown to interact with neurotransmitter receptors, leading to its antispasmodic effects. Additionally, it modulates inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene can be compared with other sesquiterpenes derived from cedar essential oils, such as:
- Trans-himachalol
- Himachalone
- Himachalone monohydrochloride
Uniqueness: this compound stands out due to its specific chemical structure and the unique biological activities it exhibits. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility in scientific research and industrial applications .
Properties
CAS No. |
18067-37-3 |
|---|---|
Molecular Formula |
C15H26Cl2 |
Molecular Weight |
277.273 |
IUPAC Name |
2,5-dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H26Cl2/c1-13(2)7-5-8-15(4,17)11-6-9-14(3,16)10-12(11)13/h11-12H,5-10H2,1-4H3 |
InChI Key |
KYJCQMVMSSVVRZ-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(C2C1CC(CC2)(C)Cl)(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


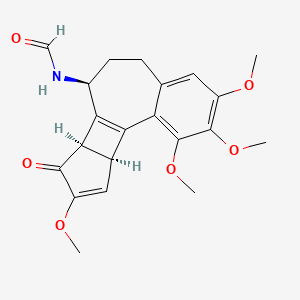
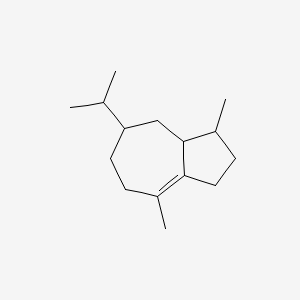
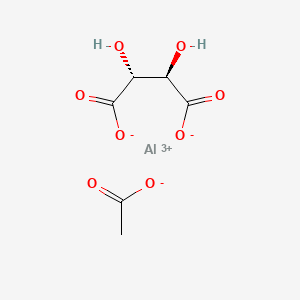

![2-Allyl-5-chloro-1H-benzo[d]imidazole](/img/structure/B579036.png)

